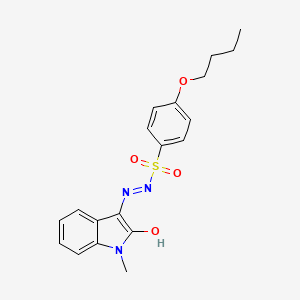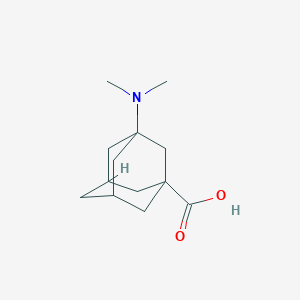![molecular formula C26H39NO3S B4935516 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide, commonly known as TIPPS, is a sulfonamide compound that has gained significant attention in the field of scientific research. It is a highly selective and potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a vital role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
TIPPS binds to the regulatory domain of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide and prevents its activation by diacylglycerol (DAG) and calcium ions. This results in the inhibition of downstream signaling pathways that are regulated by 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide, leading to cellular effects such as apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TIPPS has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to inhibit platelet aggregation and smooth muscle contraction, suggesting a potential role in the treatment of cardiovascular diseases. TIPPS has been shown to modulate insulin secretion in pancreatic beta cells, indicating a potential role in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TIPPS is its high selectivity for 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide, which allows for the specific inhibition of this enzyme without affecting other cellular processes. TIPPS is also highly potent, with an IC50 value in the nanomolar range. However, one limitation of TIPPS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of TIPPS in scientific research. One area of interest is the role of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in the regulation of immune cell function, and TIPPS could be used to investigate this further. Another potential application is the use of TIPPS in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the development of more soluble analogs of TIPPS could overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
TIPPS can be synthesized by reacting 4-(pentyloxy)aniline with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
TIPPS has been extensively used as a research tool to study the role of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in various cellular processes. It has been shown to inhibit the activity of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in a dose-dependent manner and to induce apoptosis in cancer cells. TIPPS has also been used to investigate the role of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in the regulation of insulin secretion, platelet aggregation, and smooth muscle contraction.
Propriétés
IUPAC Name |
N-(4-pentoxyphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO3S/c1-8-9-10-15-30-23-13-11-22(12-14-23)27-31(28,29)26-24(19(4)5)16-21(18(2)3)17-25(26)20(6)7/h11-14,16-20,27H,8-10,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSASDPKMWTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pentoxyphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)


![1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4935472.png)

![7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4935492.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)